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Compound of Interest

Compound Name:
5-Chloro-1-methyl-3-phenyl-1H-

pyrazole-4-carbaldehyde

Cat. No.: B1350417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mass

spectrometry fragmentation patterns of pyrazole aldehydes. Understanding these

fragmentation pathways is crucial for the structural elucidation, impurity profiling, and metabolic

studies of pyrazole-containing compounds, a cornerstone in modern drug development. This

document details the key fragmentation mechanisms, presents quantitative data for

representative molecules, and provides a foundational experimental protocol for analysis.

Core Fragmentation Principles
The electron ionization (EI) mass spectra of pyrazole aldehydes are governed by the

fragmentation patterns characteristic of both the pyrazole ring and the aldehyde functional

group. The resulting spectrum is a composite of competing and sequential fragmentation

pathways, influenced by the stability of the resulting fragment ions and neutral losses.

Pyrazole Ring Fragmentation
The pyrazole ring itself undergoes characteristic fragmentation, primarily involving the loss of

neutral molecules such as hydrogen cyanide (HCN) and dinitrogen (N₂).[1] These processes

are fundamental to identifying the pyrazole core in an unknown compound.
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Aromatic aldehydes exhibit distinct fragmentation patterns.[2][3][4] Key fragmentations include:

α-Cleavage: Loss of a hydrogen radical ([M-1]⁺) or the entire formyl group ([M-CHO]⁺). The

[M-1]⁺ peak, corresponding to the formation of a stable acylium ion, is often a prominent

feature.[5][6]

Loss of Carbon Monoxide: The [M-1]⁺ acylium ion can subsequently lose carbon monoxide

(CO) to yield a pyrazolyl cation.

The interplay of these pathways dictates the final mass spectrum. The initial ionization often

occurs on the pyrazole ring's nitrogen lone pairs or the aldehyde's oxygen, initiating a cascade

of bond cleavages.

Fragmentation Analysis of Key Pyrazole Aldehydes
The following sections provide a detailed analysis of the fragmentation patterns for three

representative pyrazole aldehydes, with quantitative data summarized for clarity.

1H-Pyrazole-4-carbaldehyde
The mass spectrum of 1H-Pyrazole-4-carbaldehyde (MW: 96.09 g/mol ) is characterized by

initial cleavages related to the aldehyde group, followed by the fragmentation of the pyrazole

ring.[7]

Table 1: Key Mass Fragments for 1H-Pyrazole-4-carbaldehyde[7]

m/z Proposed Fragment Relative Intensity (%)

96 [M]⁺˙ (Molecular Ion) 100

95 [M-H]⁺ 85

67 [M-H-CO]⁺ or [M-CHO]⁺ 70

66 [M-H-CHO]⁺ 30

40 [C₂H₂N]⁺ 45

39 [C₃H₃]⁺ 60
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The fragmentation begins with a strong molecular ion peak at m/z 96. The base peak is often

the [M-H]⁺ ion at m/z 95, resulting from the loss of the aldehydic hydrogen. This is followed by

the loss of carbon monoxide to produce the ion at m/z 67. An alternative pathway is the direct

loss of the formyl radical (CHO) from the molecular ion, also yielding the fragment at m/z 67.

Subsequent ring fragmentation leads to smaller ions.

Fragmentation of 1H-Pyrazole-4-carbaldehyde
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- HCN
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Fragmentation of 1H-Pyrazole-4-carbaldehyde

1-Methyl-1H-pyrazole-4-carbaldehyde
N-methylation introduces new fragmentation possibilities, primarily involving the methyl group.

The mass spectrum of 1-Methyl-1H-pyrazole-4-carbaldehyde (MW: 110.11 g/mol ) reflects

these additional pathways.[8]

Table 2: Key Mass Fragments for 1-Methyl-1H-pyrazole-4-carbaldehyde[8]
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m/z Proposed Fragment Relative Intensity (%)

110 [M]⁺˙ (Molecular Ion) 95

109 [M-H]⁺ 100

81 [M-H-CO]⁺ or [M-CHO]⁺ 50

80 [M-CH₃-H]⁺˙ 40

54 [C₃H₄N]⁺ 35

42 [C₂H₄N]⁺ 60

Similar to the unsubstituted analog, the spectrum shows a prominent molecular ion (m/z 110)

and a base peak at [M-H]⁺ (m/z 109). The loss of CO from the [M-H]⁺ ion gives a fragment at

m/z 81. A notable fragment at m/z 42 is likely due to the cleavage of the ring and

rearrangement involving the N-methyl group.

Fragmentation of 1-Methyl-1H-pyrazole-4-carbaldehyde
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Fragmentation of 1-Methyl-1H-pyrazole-4-carbaldehyde

3-Phenyl-1H-pyrazole-4-carbaldehyde
The presence of a phenyl substituent significantly influences the fragmentation, favoring charge

retention on the stable phenyl-containing fragments. The mass spectrum of 3-Phenyl-1H-

pyrazole-4-carbaldehyde (MW: 172.18 g/mol ) is a testament to this effect.[9]

Table 3: Key Mass Fragments for 3-Phenyl-1H-pyrazole-4-carbaldehyde[9]

m/z Proposed Fragment Relative Intensity (%)

172 [M]⁺˙ (Molecular Ion) 100

171 [M-H]⁺ 90

144 [M-H-CO]⁺ or [M-CHO]⁺ 45

115 [C₈H₅N]⁺ 35

77 [C₆H₅]⁺ 25

The molecular ion at m/z 172 is the base peak, indicating the stability of the aromatic system.

The [M-H]⁺ fragment at m/z 171 is also very intense. Subsequent loss of CO from this ion gives

the fragment at m/z 144. Further fragmentation involves the loss of HCN from the pyrazole ring,

leading to the ion at m/z 117, and the characteristic phenyl cation at m/z 77.
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Fragmentation of 3-Phenyl-1H-pyrazole-4-carbaldehyde
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Fragmentation of 3-Phenyl-1H-pyrazole-4-carbaldehyde

Experimental Protocols
The following provides a general methodology for the analysis of pyrazole aldehydes using

Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for such compounds.

Sample Preparation
Standard Solution: Prepare a 1 mg/mL stock solution of the pyrazole aldehyde standard in a

suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate).

Working Solutions: Prepare a series of dilutions from the stock solution to establish a

calibration curve and determine the limit of detection (LOD) and limit of quantification (LOQ).

Sample Matrix: For samples in complex matrices (e.g., biological fluids, reaction mixtures), a

sample extraction step such as liquid-liquid extraction or solid-phase extraction may be

necessary to remove interferences.
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GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 7890B GC System (or equivalent).

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Inlet: Split/splitless injector, operated in splitless mode.

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 70 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Hold: 5 minutes at 280 °C.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Ion Source: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 35-500.

Data Acquisition and Analysis
Data is acquired in full scan mode to obtain the complete mass spectrum of the eluting peaks.

Compound identification is achieved by comparing the retention time and the acquired mass

spectrum with that of a known standard or by comparison with a spectral library (e.g., NIST).
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Experimental Workflow for GC-MS Analysis

Conclusion
The mass spectrometric fragmentation of pyrazole aldehydes is a predictable process driven by

the established fragmentation rules for both the heterocyclic ring and the aldehyde functional

group. The primary fragmentation events typically involve the loss of H• and/or CHO• from the

molecular ion, followed by cleavages of the pyrazole ring, including the loss of HCN.

Substituents on the pyrazole ring can significantly alter the fragmentation pathways and the

relative abundance of fragment ions. A thorough understanding of these patterns, coupled with

robust analytical methodology, is essential for the confident identification and characterization

of this important class of molecules in various scientific and industrial settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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